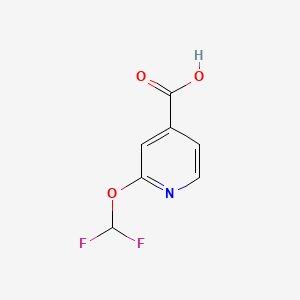

2-(Difluoromethoxy)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZLODCGSAFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737923 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211581-51-9 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 2-(Difluoromethoxy)isonicotinic acid

An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethoxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of isonicotinic acid, a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group onto the pyridine ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of this compound.

Core Chemical Properties

This compound is a solid compound at room temperature.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211581-51-9 | [1] |

| Molecular Formula | C₇H₅F₂NO₃ | [1][2][3] |

| Molecular Weight | 189.12 g/mol | [2] |

| Synonyms | 2-(difluoromethoxy)pyridine-4-carboxylic acid | [1] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) | [1][2][3] |

| InChIKey | UZXZLODCGSAFNJ-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CN=C(C=C1C(=O)O)OC(F)F | [3] |

Predicted Physicochemical Properties

Computational models provide valuable insights into the behavior of molecules. The predicted properties for this compound are detailed below.

| Property | Value | Source |

| XlogP | 1.8 | [3] |

| Monoisotopic Mass | 189.02374 Da | [3] |

Predicted Collision Cross Section (CCS)

CCS values, which are related to the ion's size and shape, can be predicted for different adducts in mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.03102 | 132.6 |

| [M+Na]⁺ | 212.01296 | 141.1 |

| [M-H]⁻ | 188.01646 | 131.2 |

| [M+NH₄]⁺ | 207.05756 | 150.0 |

| [M+K]⁺ | 227.98690 | 139.6 |

| [M+H-H₂O]⁺ | 172.02100 | 124.6 |

| [M+HCOO]⁻ | 234.02194 | 151.8 |

| Data sourced from PubChemLite[3] |

Synthesis and Reactivity

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the difluoromethylation of a corresponding hydroxy-substituted isonicotinic acid precursor.

Example Experimental Protocol: Difluoromethylation

-

Starting Material: A 2-hydroxy-isonicotinic acid derivative.

-

Reagents: Diethyl (bromodifluoromethyl)phosphonate and a suitable base, such as potassium hydroxide.

-

Solvent: A mixture of acetonitrile and water.

-

Procedure: The hydroxy-isonicotinic acid derivative is dissolved in the solvent system. Diethyl (bromodifluoromethyl)phosphonate and the base are added at room temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted with an organic solvent, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization to yield the desired this compound derivative.[4]

Caption: General workflow for the synthesis of this compound derivatives.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethoxy group.[5] This property can affect the acidity of the carboxylic acid and the reactivity of the pyridine ring in nucleophilic substitution reactions.[5] Isonicotinic acid and its derivatives can undergo a variety of chemical transformations:

-

Oxidation: Can be oxidized using strong oxidizing agents.[5]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol.[5]

-

Substitution: The pyridine ring can undergo nucleophilic substitution reactions.[5]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of isonicotinic acid derivatives.

General HPLC Protocol for Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer or dilute formic acid). The exact ratio is optimized for the specific derivative.[6][7]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance, typically around 260-270 nm for isonicotinic acid derivatives.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

-

Analysis: The retention time and peak area are used to identify and quantify the compound, respectively, by comparing with a reference standard.[6]

Caption: Standard experimental workflow for the HPLC analysis of isonicotinic acid derivatives.

Potential Biological Activities and Applications

Fluorinated isonicotinic acid derivatives are of interest in drug development due to their potential for a range of biological activities. The difluoromethoxy group can enhance membrane permeability and metabolic stability, potentially leading to improved efficacy.

-

Antimicrobial Activity: Isonicotinic acid is a core component of the antituberculosis drug isoniazid.[8][9] Derivatives of isonicotinic acid are often explored for their antimicrobial properties against various bacterial strains.[5][10]

-

Anti-inflammatory Effects: Some derivatives have been investigated for their ability to modulate inflammatory pathways.[5]

-

Antitumor Activity: Fluorinated compounds are frequently studied for their potential as anticancer agents. Some isonicotinic acid derivatives have been explored as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression.[5]

Caption: Conceptual overview of the potential biological activities of this compound.

Conclusion

This compound represents a promising chemical entity for drug discovery and development. Its unique combination of a pyridine carboxylic acid core and a difluoromethoxy substituent provides a foundation for designing molecules with potentially favorable biological and pharmacokinetic properties. The synthetic and analytical methods described herein offer a framework for the further investigation and application of this compound and its derivatives in various fields of chemical and biological research.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-(Difluoromethoxy)nicotinic Acid | LGC Standards [lgcstandards.com]

- 3. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Difluoromethoxy-3-fluoroisonicotinic acid | 1806315-88-7 | Benchchem [benchchem.com]

- 6. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioencapsulation.net [bioencapsulation.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-(Difluoromethoxy)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Difluoromethoxy)isonicotinic acid, a compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural analogues and functional group properties. Furthermore, it details the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The spectroscopic data for this compound is crucial for its structural confirmation and purity assessment. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~8.2 | s | 1H | H-3 |

| ~7.8 | d | 1H | H-5 |

| ~7.5 | t | 1H | -OCHF₂ |

| ~13.0-14.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 (t) | -OCHF₂ |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~110 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1585, 1500-1400 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1150-1050 | Strong | C-F stretch (Difluoromethoxy group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 189.02 | [M]⁺ |

| 190.03 | [M+H]⁺ |

| 172.02 | [M-OH]⁺ |

| 144.02 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of a solid organic acid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pD adjustment). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol

For a solid sample, the following methods are commonly employed for FT-IR analysis:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Electrospray ionization (ESI) is a suitable method for the mass analysis of this polar, non-volatile compound.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern, which can help confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel compound.

Caption: General workflow for spectroscopic analysis.

Synthesis of 2-(Difluoromethoxy)pyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 2-(difluoromethoxy)pyridine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines two primary synthetic pathways, starting from either 4-methylpyridine or 4-cyanopyridine derivatives, and includes detailed experimental protocols, quantitative data, and process diagrams.

Synthetic Strategies

Two plausible and effective synthetic routes for 2-(difluoromethoxy)pyridine-4-carboxylic acid are presented. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From a 4-Methylpyridine Precursor

This pathway involves the initial formation of a 2-pyridone from a 2-halopyridine, followed by O-difluoromethylation, and concluding with the oxidation of the 4-methyl group.

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2-(Difluoromethoxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound reaction mechanism for the synthesis of 2-(difluoromethoxy)isonicotinic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthetic pathway involves a three-step sequence starting from commercially available 2-hydroxyisonicotinic acid. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data for analogous transformations to guide laboratory synthesis.

Proposed Synthetic Pathway

The formation of this compound can be efficiently achieved through a three-step process:

-

Protection of the Carboxylic Acid: The carboxylic acid functionality of 2-hydroxyisonicotinic acid is first protected as a methyl ester to prevent interference in the subsequent difluoromethylation step.

-

O-Difluoromethylation: The hydroxyl group of the resulting methyl 2-hydroxyisonicotinate is then converted to a difluoromethoxy group using a suitable difluoromethylating agent.

-

Deprotection: Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.

Reaction Mechanisms and Key Transformations

Step 1: Esterification of 2-Hydroxyisonicotinic Acid

The initial step involves the protection of the carboxylic acid group of 2-hydroxyisonicotinic acid (1) as a methyl ester (2). A common and effective method for this transformation is the Fischer esterification.[1][2]

Reaction:

2-Hydroxyisonicotinic acid (1) + Methanol (CH₃OH) ⇌ Methyl 2-hydroxyisonicotinate (2) + Water (H₂O)

Mechanism:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product.

Step 2: O-Difluoromethylation of Methyl 2-Hydroxyisonicotinate

The crucial O-difluoromethylation step is achieved by reacting methyl 2-hydroxyisonicotinate (2) with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[3][4]

Reaction:

Methyl 2-hydroxyisonicotinate (2) + ClCF₂CO₂Na → Methyl 2-(difluoromethoxy)isonicotinate (3) + NaCl + CO₂

Mechanism:

This reaction is believed to proceed through the in-situ generation of difluorocarbene (:CF₂).[3][4]

-

Formation of the Pyridinoxide: In the presence of a base (e.g., cesium carbonate), the hydroxyl group of methyl 2-hydroxyisonicotinate is deprotonated to form the more nucleophilic pyridinoxide.

-

Generation of Difluorocarbene: Sodium chlorodifluoroacetate, upon heating, undergoes thermal decarboxylation to generate highly reactive and electrophilic difluorocarbene.

-

Nucleophilic Attack: The electron-rich pyridinoxide attacks the electrophilic difluorocarbene.

-

Protonation/Workup: Subsequent workup leads to the formation of the stable methyl 2-(difluoromethoxy)isonicotinate (3).

Step 3: Hydrolysis of Methyl 2-(difluoromethoxy)isonicotinate

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester (3) to yield this compound (4). This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidic workup is a common method.

Reaction:

Methyl 2-(difluoromethoxy)isonicotinate (3) + NaOH → Sodium 2-(difluoromethoxy)isonicotinate + CH₃OH Sodium 2-(difluoromethoxy)isonicotinate + HCl → this compound (4) + NaCl

Mechanism:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

-

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion.

-

Deprotonation: The methoxide ion deprotonates the newly formed carboxylic acid, leading to the carboxylate salt.

-

Protonation: Acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Data Presentation

The following table summarizes typical quantitative data for the key transformations, based on analogous reactions reported in the literature.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Esterification | Carboxylic Acid | Methyl Ester | Methanol, cat. H₂SO₄, reflux | 80-95 | [1][5] |

| O-Difluoromethylation | Substituted Phenol | Aryl Difluoromethyl Ether | ClCF₂CO₂Na, Cs₂CO₃, DMF, 120 °C | 70-94 | [3][4] |

| Ester Hydrolysis | Methyl Ester | Carboxylic Acid | 1. NaOH, H₂O/MeOH, reflux2. HCl | >90 | General Knowledge |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.

Protocol for the Esterification of 2-Hydroxyisonicotinic Acid (Formation of 2)

-

To a solution of 2-hydroxyisonicotinic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyisonicotinate (2).

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol for the O-Difluoromethylation of Methyl 2-Hydroxyisonicotinate (Formation of 3)

This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol.[3][4]

-

To a round-bottom flask, add methyl 2-hydroxyisonicotinate (1.0 eq) and cesium carbonate (1.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF, 10-15 mL per gram of starting material).

-

Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture.

-

Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(difluoromethoxy)isonicotinate (3).

Protocol for the Hydrolysis of Methyl 2-(difluoromethoxy)isonicotinate (Formation of 4)

-

Dissolve methyl 2-(difluoromethoxy)isonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound (4).

Visualizations

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: 2-(Difluoromethoxy)isonicotinic Acid as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(difluoromethoxy)isonicotinic acid as a key intermediate in the synthesis of biologically active molecules, with a focus on the development of kinase inhibitors. The unique properties of the difluoromethoxy group can impart improved metabolic stability and bioavailability to the final compounds, making this a valuable building block in medicinal chemistry.

Introduction

This compound is a heterocyclic carboxylic acid that serves as a crucial starting material in the synthesis of a variety of pharmacologically relevant compounds. The incorporation of the difluoromethoxy moiety is a common strategy in drug design to enhance the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, without significantly altering its steric profile. This can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidate.

This document outlines a detailed protocol for the synthesis of a novel amide derivative of this compound, a scaffold with potential applications as a kinase inhibitor. The biological rationale for targeting kinase pathways, specifically the PI3K/Akt/mTOR signaling cascade, is also discussed.

Synthesis of N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide

A common and important reaction of carboxylic acids in drug synthesis is the formation of amides. The following protocol details the synthesis of a model compound, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide, via an amide coupling reaction.

Experimental Workflow

Caption: Workflow for the synthesis of a model amide derivative.

Detailed Experimental Protocol

Materials:

-

This compound

-

4-Morpholinoaniline

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-morpholinoaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide | C17H17F2N3O3 | 349.34 | 85 | >98 |

Note: The yield and purity are representative values and may vary depending on the specific reaction conditions and purification methods.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[1][3] Inhibitors of this pathway can effectively block tumor cell growth and induce apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.

The synthesized amide derivative, N-(4-morpholinophenyl)-2-(difluoromethoxy)isonicotinamide, represents a scaffold that could be further optimized to target key kinases in this pathway, such as PI3K or Akt. The morpholino group is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The difluoromethoxyisonicotinamide core provides a rigid and metabolically stable framework for the molecule.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its application in the construction of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, holds significant promise for the development of new cancer therapeutics. The provided protocol for amide synthesis serves as a foundational method for the elaboration of this building block into a diverse range of biologically active molecules. Further structure-activity relationship (SAR) studies on derivatives of this scaffold are warranted to explore their full therapeutic potential.

References

Application of 2-(Difluoromethoxy)isonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)isonicotinic acid is a fluorinated pyridine carboxylic acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a difluoromethoxy group (-OCHF₂) can enhance metabolic stability, improve pharmacokinetic properties, and modulate the biological activity of parent compounds. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound and its analogs, with a focus on its applications as a potential inhibitor of histone deacetylases (HDACs), and its anti-inflammatory, and antimicrobial properties.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid |

| CAS Number | 1211581-51-9 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Appearance | Solid |

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in drug discovery. Its potential applications stem from the electronic properties of the difluoromethoxy group and the versatile chemistry of the isonicotinic acid core.

Histone Deacetylase (HDAC) Inhibition

Background: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The overexpression or aberrant activity of certain HDACs is implicated in the development and progression of various cancers. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. Isonicotinic acid derivatives have been explored as potential HDAC inhibitors.[1]

Quantitative Data for Related HDAC Inhibitors:

| Compound | Target HDAC | IC₅₀ (nM) | Cell Line |

| Capless HDACi 6a | HDAC1 | 4.5 | - |

| HDAC2 | 51.4 | - | |

| HDAC3 | >10000 | - | |

| Capless HDACi 6d | HDAC1 | 13.2 | - |

| HDAC2 | 77.2 | - | |

| HDAC3 | 8908 | - | |

| DFMO derivative 6 | HDAC6 | 193 | - |

Data for compounds 6a and 6d are from a study on capless HDAC inhibitors.[1] Data for compound 6 is from a study on difluoromethyl-1,3,4-oxadiazole derivatives.[2]

Anti-Inflammatory Activity

Background: Inflammation is a complex biological response implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathways are key regulators of inflammation.[3][4][5][6] Modulation of these pathways presents a therapeutic strategy for inflammatory disorders. Pyridine-containing compounds have been investigated for their anti-inflammatory properties.[7][8]

Application Note: this compound and its derivatives are potential candidates for the development of novel anti-inflammatory agents. The isonicotinic acid scaffold can be modified to interact with key components of inflammatory signaling cascades. The anti-inflammatory effects of new hydroxyl pyridinone derivatives have been demonstrated in carrageenan-induced paw edema and croton oil-induced ear edema models.[8] These compounds may exert their effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[8]

Antimicrobial Activity

Background: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Pyridine derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[9][10][11]

Application Note: Fluorinated pyridine carboxylic acids, including this compound, represent a promising class of compounds for antimicrobial drug discovery. The antimicrobial activity of pyridinium salts is attributed to their ability to disrupt the bacterial cell wall.[12] The mechanism of action can be further investigated by assessing the compound's effect on bacterial membrane integrity, DNA replication, and protein synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route adapted from literature procedures for the difluoromethylation of phenols and the synthesis of related nicotinic acid derivatives.[13][14][15]

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

2-Hydroxyisonicotinic acid

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottomed flask, add 2-hydroxyisonicotinic acid (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF and deionized water.

-

Degas the solution with a stream of inert gas for 1 hour.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of inert gas.

-

Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general fluorometric assay to determine the in vitro inhibitory activity of this compound on HDAC enzymes.[16][17][18]

Workflow for HDAC Inhibition Assay

Caption: General workflow for a fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin in a suitable buffer)

-

Stop Solution (e.g., Trichostatin A)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (and a DMSO vehicle control), and the diluted recombinant HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution containing a potent HDAC inhibitor like Trichostatin A.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Activity Assay (Inhibition of Protein Denaturation)

This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation.[19]

Materials:

-

Bovine Serum Albumin (BSA), 1% aqueous solution

-

This compound

-

Diclofenac sodium (as a standard drug)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of this compound and the standard drug (diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.45 mL of BSA solution and 0.05 mL of the test compound solution.

-

A control consists of 0.45 mL of BSA solution and 0.05 mL of the vehicle.

-

Adjust the pH of all solutions to 6.4 using 1N HCl.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.[12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagrams

HDAC Inhibition and Downstream Effects

Caption: Proposed mechanism of action for HDAC inhibition.

Potential Modulation of the NF-κB Inflammatory Pathway

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Potential Modulation of the JAK-STAT Inflammatory Pathway

Caption: Hypothetical modulation of the JAK-STAT signaling pathway.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry. Its applications as a scaffold for HDAC inhibitors, anti-inflammatory agents, and antimicrobial compounds warrant further investigation. The provided protocols offer a starting point for researchers to synthesize and evaluate the biological activities of this compound and its derivatives, paving the way for the development of novel therapeutics. Further studies are needed to elucidate the precise mechanisms of action and to optimize the structure for enhanced potency and selectivity.

References

- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Isonicotinic Acid Derivatives in Anti-Tuberculosis Drug Development

A comprehensive overview of the application and evaluation of isonicotinic acid derivatives, with a focus on the frontline anti-tuberculosis drug isoniazid and its analogues.

Introduction

Isonicotinic acid derivatives, most notably isoniazid (INH), have been a cornerstone of anti-tuberculosis therapy for decades.[1] Isoniazid, the hydrazide of isonicotinic acid, is a potent bactericidal agent against actively replicating Mycobacterium tuberculosis (Mtb).[1][2] The emergence of drug-resistant strains of Mtb has necessitated the exploration of novel derivatives of isonicotinic acid to overcome these challenges.[1][2] This document provides an overview of the mechanism of action of isonicotinic acid derivatives, protocols for their evaluation, and data on their efficacy. While specific data on 2-(Difluoromethoxy)isonicotinic acid in tuberculosis research is not currently available in published literature, the principles and protocols outlined here are applicable to the evaluation of novel isonicotinic acid derivatives.

Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, INH forms a covalent adduct with NAD(H), which then inhibits the activity of InhA, an enoyl-acyl carrier protein reductase.[1] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.

Quantitative Data on Isonicotinic Acid Derivatives

The following table summarizes the in vitro activity of isoniazid and a novel derivative against Mycobacterium tuberculosis.

| Compound | M. tuberculosis Strain | MIC (µM) | IC₅₀ (µM) | Cytotoxicity (HepG2 cells) IC₅₀ (µM) | Reference |

| Isoniazid | H37Rv (sensitive) | 0.07 - 1.46 | - | >100 | [2] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | H37Rv (sensitive) | - | - | >100 | [2] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | SRI 1369 (INH-resistant) | 0.14 | - | >100 | [2][3] |

MIC: Minimum Inhibitory Concentration IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Workflow:

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired concentration range.

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Inoculation: Add the bacterial inoculum to each well of a 96-well microplate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: After incubation, add a viability indicator such as Resazurin and incubate for a further 24-48 hours. The MIC is defined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity). Alternatively, visual inspection for turbidity can be performed.

Cytotoxicity Assay

This protocol assesses the toxicity of the compound against a human cell line (e.g., HepG2 liver cells) to determine its therapeutic index.

Workflow:

Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Isonicotinic acid and its derivatives remain a critical area of research in the fight against tuberculosis. The protocols and data presented here provide a framework for the evaluation of new analogues. While the specific compound this compound has not been documented in the context of anti-tuberculosis drug development, the methodologies described are standard and can be readily applied to assess its potential efficacy and safety. Further research into novel fluorinated isonicotinic acids and other derivatives is warranted to address the growing threat of drug-resistant tuberculosis.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 2-(Difluoromethoxy)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of the novel compound, 2-(Difluoromethoxy)isonicotinic acid. The following sections detail standard experimental protocols for both in vitro and in vivo assessment of anti-inflammatory activity, along with methods to elucidate the underlying mechanism of action, hypothesized to involve key inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, derivatives of isonicotinic acid have demonstrated anti-inflammatory potential.[1] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating critical signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7]

In Vitro Anti-inflammatory Assays

A series of in vitro assays are recommended for the initial screening of the anti-inflammatory potential of this compound. These assays are cost-effective and provide valuable preliminary data.[7]

Table 1: Summary of In Vitro Anti-inflammatory Assays

| Assay | Principle | Key Parameters Measured |

| Inhibition of Protein Denaturation | Protection against heat-induced denaturation of proteins (e.g., albumin), a hallmark of inflammation.[8][9] | Percentage inhibition of protein denaturation. |

| Membrane Stabilization Assay | Assessment of the compound's ability to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, modeling lysosomal membrane stabilization.[7][8] | Percentage inhibition of hemolysis. |

| Enzyme Inhibition Assays (COX/LOX) | Measurement of the compound's ability to inhibit the activity of key inflammatory enzymes, cyclooxygenase (COX) and lipoxygenase (LOX).[7][10] | IC50 values for enzyme inhibition. |

| Nitric Oxide (NO) Scavenging Assay | Determination of the compound's ability to scavenge nitric oxide, a pro-inflammatory mediator, typically in a cell-based assay using LPS-stimulated macrophages. | Percentage inhibition of NO production. |

| Cytokine Production in LPS-Stimulated Macrophages | Quantification of the inhibitory effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7). | IC50 values for cytokine inhibition. |

Experimental Protocols: In Vitro Assays

Protocol 1: Inhibition of Albumin Denaturation Assay

Objective: To assess the ability of this compound to inhibit protein denaturation.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Reference Standard: Diclofenac Sodium or Aspirin

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of albumin solution (egg or bovine serum) and 2.8 mL of PBS.

-

Add 2 mL of varying concentrations of the test compound or standard drug to the reaction mixture.

-

A control group consists of the reaction mixture with 2 mL of the vehicle.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by incubating at 70°C for 10 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Reference Standard: Dexamethasone

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compound or reference standard for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group should be included.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of each cytokine.

In Vivo Anti-inflammatory Models

Following promising in vitro results, the anti-inflammatory efficacy of this compound should be evaluated in established animal models of inflammation.[11][12][13]

Table 2: Summary of In Vivo Anti-inflammatory Models

| Model | Type of Inflammation | Key Parameters Measured |

| Carrageenan-Induced Paw Edema | Acute, non-immune, and localized inflammation.[11][14][15] | Paw volume/thickness, inhibition of edema. |

| Croton Oil-Induced Ear Edema | Acute, topically induced inflammation. | Ear swelling (weight or thickness), inhibition of edema. |

| Zymosan-Induced Air Pouch | Localized acute inflammation with leukocyte infiltration.[16] | Exudate volume, total and differential leukocyte counts, protein concentration in exudate.[16] |

| Adjuvant-Induced Arthritis | Chronic, systemic inflammation resembling rheumatoid arthritis.[14] | Paw volume, arthritis score, histopathological changes in joints. |

Experimental Protocols: In Vivo Models

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the effect of this compound on acute inflammation.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Reference Standard: Indomethacin (10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize animals for at least one week.

-

Fast animals overnight with free access to water.

-

Divide animals into groups (n=6): Vehicle control, Carrageenan control, Reference standard, and Test compound groups (various doses).

-

Administer the test compound or reference standard orally or intraperitoneally 1 hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

Investigating the Mechanism of Action: Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, its impact on key inflammatory signaling pathways should be investigated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[2]

dot

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[3][5][6][18] Activation of these pathways leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

dot

Caption: Hypothesized modulation of the p38 MAPK signaling pathway.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.

Materials:

-

LPS-stimulated RAW 264.7 cell lysates (from Protocol 2)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Lyse the RAW 264.7 cells treated as in Protocol 2.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

dot

Caption: Overall workflow for evaluating anti-inflammatory effects.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalajrb.com [journalajrb.com]

- 8. researchgate.net [researchgate.net]

- 9. ijddr.in [ijddr.in]

- 10. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. ijpras.com [ijpras.com]

- 14. benchchem.com [benchchem.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. NF-kB Signaling Pathway - Elabscience [elabscience.com]

- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)isonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Difluoromethoxy)isonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by serving as a bioisostere for other functional groups like a methoxy group.[1][2] Judicious introduction of fluorine into drug candidates can favorably influence conformation, pKa, membrane permeability, and overall pharmacokinetic properties.[2] This document provides detailed protocols for the synthesis of common derivatives—amides and esters—from this compound, starting with its conversion to a highly reactive acyl chloride intermediate.

Part 1: Synthesis of 2-(Difluoromethoxy)isonicotinoyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a common first step to activate the carbonyl group for subsequent nucleophilic substitution reactions. Acyl chlorides are highly reactive and readily couple with amines and alcohols.[3][4]

Experimental Protocol:

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup

Procedure (using Thionyl Chloride):

-

Setup: Dry all glassware thoroughly. Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene or DCM to the flask.

-

Reagent Addition: Carefully add thionyl chloride (approx. 2.0-3.0 eq) to the suspension at room temperature.[5][6] A catalytic amount of DMF can be added to facilitate the reaction.[6]

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting 2-(difluoromethoxy)isonicotinoyl chloride (often as a hydrochloride salt) is typically a solid and can be used in the next step without further purification.[5][6]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.

Logical Workflow for Acyl Chloride Formation

Caption: Workflow for the synthesis of 2-(difluoromethoxy)isonicotinoyl chloride.

Part 2: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone reaction in drug development. Derivatives can be synthesized either directly from the carboxylic acid using coupling reagents or via the acyl chloride intermediate.

Protocol 2A: Amidation via Acyl Chloride (Schotten-Baumann Reaction)

This method is robust and proceeds under mild conditions, making it suitable for a wide range of amines.[3][4]

Experimental Protocol:

Materials:

-

2-(Difluoromethoxy)isonicotinoyl chloride

-

Primary or secondary amine (1.0-1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

Procedure:

-

Amine Solution: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., DIEA, 1.5 eq) in anhydrous DCM.[4]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve the 2-(difluoromethoxy)isonicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4]

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2B: Direct Amidation using Coupling Reagents

This approach avoids the isolation of the acyl chloride. Reagents like HATU, HBTU, or EDC are commonly used to activate the carboxylic acid in situ.[7][8]

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIEA (3.0 eq).[3]

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction's completion using TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Amide Synthesis Workflow

Caption: Comparative workflows for amide derivative synthesis.

Part 3: Synthesis of Ester Derivatives

Esterification is another key transformation for modifying the properties of a lead compound. The Fischer-Speier esterification is a classic method for simple alcohols.

Protocol 3A: Acid-Catalyzed Esterification

This method is effective for producing methyl or ethyl esters.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Anhydrous alcohol (e.g., Methanol or Ethanol) (large excess, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic) or Thionyl Chloride (SOCl₂) (1.5-2.0 eq)

Procedure (using SOCl₂):

-

Setup: In a dry flask, suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise.[9]

-

Reaction: Remove the ice bath and heat the mixture to reflux (or stir at 50 °C) for 4-12 hours.[9]

-

Work-up: Cool the reaction to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.

-

Neutralization: Redissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography if necessary.[9]

Ester Synthesis Workflow

Caption: Workflow for acid-catalyzed ester synthesis.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key transformations for creating a library of derivatives from this compound. Yields are representative and highly dependent on the specific amine or alcohol used.

| Derivative Structure | Reaction Type | Method | Typical Yield (%) | Required Analytical Data |

| R-NH-CO-Py-OCF₂H | Amidation | Acyl Chloride | 60-95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |

| R-NH-CO-Py-OCF₂H | Amidation | HATU Coupling | 55-90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |

| R-O-CO-Py-OCF₂H | Esterification | Acid-Catalyzed | 70-98% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS |

| Cl-CO-Py-OCF₂H | Acyl Halogenation | Thionyl Chloride | >95% (often used crude) | IR (for C=O stretch), used immediately |

Note: "Py" represents the pyridine-4-yl core.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.dk]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)isonicotinic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Difluoromethoxy)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

The most prevalent method for synthesizing this compound is through the O-difluoromethylation of 2-hydroxyisonicotinic acid. This reaction introduces the difluoromethoxy group onto the oxygen atom of the hydroxypyridine ring. The key starting materials are 2-hydroxyisonicotinic acid and a suitable difluoromethylating agent.

Q2: What are the common side reactions observed during the synthesis of this compound?

The primary side reaction of concern is the N-difluoromethylation of the pyridine ring, leading to the formation of 1-(difluoromethyl)pyridin-2(1H)-one-4-carboxylic acid. The ratio of O- to N-alkylation is highly dependent on the reaction conditions. Other potential side reactions include incomplete reaction, leaving unreacted 2-hydroxyisonicotinic acid, and potential decarboxylation under harsh basic conditions, although the latter is less commonly reported.

Q3: How can I minimize the formation of the N-difluoromethylated byproduct?

The formation of the N-alkylated isomer can be influenced by the choice of base, solvent, and temperature. Generally, kinetically controlled conditions (lower temperatures) favor O-alkylation, while thermodynamically controlled conditions (higher temperatures) can lead to an increase in the N-alkylated product.[1][2] The choice of difluoromethylating agent can also play a role in selectivity.

Q4: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

-

Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more of the difluoromethylating agent.

-

Suboptimal reaction conditions: The choice of base and solvent is critical. A strong base is required to deprotonate the hydroxyl group of 2-hydroxyisonicotinic acid. Common bases include potassium carbonate or cesium carbonate. The solvent should be polar and aprotic, such as DMF or acetonitrile.

-

Formation of side products: As discussed in Q2 and Q3, the formation of the N-alkylated isomer will reduce the yield of the desired O-alkylated product. Optimizing conditions to favor O-alkylation is key.

-

Difficulties in purification: The product and starting material may have similar polarities, leading to losses during purification. Careful optimization of the purification method (e.g., column chromatography, recrystallization) is necessary.

Q5: What are the recommended methods for purifying the final product?

Purification of this compound can be challenging due to the presence of the isomeric byproduct and unreacted starting material. Common purification techniques include:

-

Column chromatography: Silica gel chromatography is often used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

-

Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product.

-

Acid-base extraction: The carboxylic acid functionality allows for purification via acid-base extraction to remove non-acidic impurities.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low to no conversion of starting material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive difluoromethylating agent. 4. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., Cs2CO3 instead of K2CO3). 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use a fresh batch of the difluoromethylating agent. 4. Ensure all reagents and solvents are anhydrous. |

| Significant formation of N-difluoromethylated isomer | 1. Reaction conditions favoring thermodynamic control (high temperature). 2. Inappropriate choice of base or solvent. | 1. Employ lower reaction temperatures to favor kinetic O-alkylation.[1][2] 2. Screen different base/solvent combinations. For example, using a milder base at a lower temperature might improve O-selectivity. |

| Presence of multiple unidentified spots on TLC | 1. Decomposition of starting material or product. 2. Complex side reactions. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Ensure an inert atmosphere to prevent oxidation. |

| Difficulty in separating the product from the starting material | 1. Similar polarities of the two compounds. | 1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider derivatizing the carboxylic acid to an ester before purification to alter its polarity. The ester can then be hydrolyzed back to the acid. |

| Product is an oil instead of a solid | 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Re-purify the product. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. |

Experimental Protocols

Protocol 1: O-Difluoromethylation of 2-Hydroxyisonicotinic Acid using Sodium Chlorodifluoroacetate

This protocol is a general guideline and may require optimization.

Materials:

-

2-Hydroxyisonicotinic acid

-

Sodium chlorodifluoroacetate (SCDA)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyisonicotinic acid (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

-

Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-